Brasofensine sulfate is a compound that belongs to the class of phenyltropane derivatives, which are recognized for their ability to inhibit the dopamine reuptake transporter. This characteristic makes brasofensine sulfate a subject of interest in neurological research, particularly in the context of treating conditions such as Parkinson's disease and Alzheimer's disease. The compound is also known by its developmental names, including BMS-204756 and NS-2214 .
Brasofensine sulfate is classified as a dopamine transporter antagonist. Its primary mechanism involves blocking the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. This action is crucial for managing symptoms associated with dopamine deficiency in neurodegenerative diseases .
The synthesis of brasofensine sulfate involves several intricate steps:
Brasofensine sulfate has a complex molecular structure characterized by several functional groups:
The structural representation includes several stereocenters and functional groups that contribute to its pharmacological activity .
Brasofensine sulfate can participate in various chemical reactions typical of organic compounds:
These reactions are essential for understanding how brasofensine can be modified or utilized in different chemical contexts.
The primary mechanism of action for brasofensine sulfate involves its role as a dopamine transporter inhibitor. By blocking the reuptake of dopamine at synapses, brasofensine increases dopamine levels in the brain, which can alleviate symptoms associated with Parkinson's disease and other disorders characterized by low dopamine levels. This mechanism has been supported by various pharmacological studies demonstrating its efficacy in enhancing dopaminergic signaling .
Brasofensine sulfate exhibits several notable physical and chemical properties:
These properties are crucial for ensuring the stability and effectiveness of brasofensine sulfate during experimentation and application .
Brasofensine sulfate has significant applications within scientific research:
Brasofensine (NS-2214, BMS-204756) emerged from a strategic partnership between Danish biotechnology firm NeuroSearch and multinational pharmaceutical company Bristol-Myers Squibb. The collaboration commenced in 1996, with both entities codeveloping this dopamine reuptake inhibitor for neurodegenerative disorders, notably Parkinson’s disease. Under the agreement, NeuroSearch contributed early-stage research capabilities, while Bristol-Myers Squibb provided regulatory expertise and global commercialization resources. Phase I trials initiated in the United States in January 1996, followed by Phase II trials in Denmark in November 1996 [1] [2].
In June 1999, Bristol-Myers Squibb withdrew from the collaboration due to financial constraints related to escalating regulatory requirements, including additional toxicology documentation. NeuroSearch subsequently sought international pharmaceutical partners to license brasofensine, with negotiations planned for late 1999. Despite promising clinical data, Bristol-Myers Squibb’s exit critically impacted development momentum [1] [2]. The termination exemplified pharmaceutical companies’ risk aversion toward neurologically targeted compounds with complex metabolic profiles.
Table 1: Key Development Milestones for Brasofensine
Timeline | Development Phase | Responsible Entity |
---|---|---|
January 1996 | Phase I trials initiated | NeuroSearch/Bristol-Myers Squibb |
November 1996 | Phase II trials in Denmark | NeuroSearch |
June 1999 | Bristol-Myers Squibb withdrawal | Bristol-Myers Squibb |
Late 1999 (Planned) | Licensing discussions | NeuroSearch |
2001 | Development officially discontinued | NeuroSearch |
Phase II trials demonstrated that a 4 mg dose of brasofensine significantly improved motor function in Parkinson’s disease patients. The compound exhibited efficacy in reversing akinesia (impaired voluntary movement) in MPTP-treated primate models, a standard preclinical model for Parkinson’s disease. Researchers observed dose-dependent locomotor stimulation without inducing dyskinesia, suggesting a favorable therapeutic window [2] [3].
In rodent and primate models, brasofensine inhibited dopamine reuptake at the synaptic cleft, prolonging dopaminergic neurotransmission. This mechanism aligned with its therapeutic potential for Parkinson’s disease, where symptoms manifest after ~80% loss of dopaminergic neurons in the substantia nigra. Pharmacokinetic studies revealed interspecies metabolic differences: Rats exhibited rapid first-pass metabolism (terminal half-life ~2 hours), while humans demonstrated prolonged absorption (Tₘₐₓ: 3–8 hours) and elimination (half-life ~24 hours) [2] [3]. These differences underscored challenges in translating preclinical safety data to human applications.
Table 2: Preclinical and Clinical Pharmacokinetic Profile
Parameter | Rats | Monkeys | Humans |
---|---|---|---|
Tₘₐₓ (hours) | 0.5–1 | 0.5–1 | 3–8 |
Terminal Half-life | ~2 hours | ~4 hours | ~24 hours |
Primary Excretion Route | Feces (80% of ¹⁴C) | Not specified | Urine (90% of ¹⁴C) |
Brasofensine’s development was halted primarily due to unexpected in vivo isomerization of its chemical structure. The molecule contains a critical 2α-methyloxime group configured in the thermodynamically stable E-isomer (synonymous with trans) orientation. Metabolic studies using ¹⁴C-radiolabeled brasofensine revealed spontaneous conversion to the Z-isomer (cis-isomer, designated BMS-205912) in biological systems [2] [3]. This isomerization occurred without epimerization at the tropane ring’s 2-position, confirming that the instability localized specifically to the oxime moiety.
The E→Z isomerization altered pharmacological activity, as the Z-isomer exhibited distinct receptor-binding affinity. Zhu et al. (2008) identified this process as non-enzymatic and pH-dependent, occurring systemically after administration [3]. Crucially, human metabolism generated significant quantities of O-desmethyl and N-desmethyl metabolites via cytochrome P450 enzymes, further complicating the metabolite profile. Regulatory agencies, including the United States Food and Drug Administration, mandated additional toxicology studies to characterize these isomers’ long-term safety—a requirement that rendered continued development economically unfeasible after Bristol-Myers Squibb’s withdrawal [1] [3]. NeuroSearch formally discontinued brasofensine in 2001, pivoting development toward successor compound NS 2230 [2].
Chemical Isomerization Pathway of Brasofensine: *E*-isomer (Brasofensine) | ⇌ [*In vivo* pH-dependent equilibrium] | *Z*-isomer (BMS-205912)
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3